molecular formula C14H27NO4 B13532152 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid

Cat. No.: B13532152
M. Wt: 273.37 g/mol
InChI Key: ADNVIRMRPBHVMW-UHFFFAOYSA-N
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Description

2-{[(Tert-Butoxy)Carbonyl]Amino}-4-Methyl-3-(Propan-2-Yl)Pentanoic Acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl substituent at the 4-position, and an isopropyl group at the 3-position of the pentanoic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its structural complexity and stereochemical diversity. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes .

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylpentanoic acid

InChI

InChI=1S/C14H27NO4/c1-8(2)10(9(3)4)11(12(16)17)15-13(18)19-14(5,6)7/h8-11H,1-7H3,(H,15,18)(H,16,17)

InChI Key

ADNVIRMRPBHVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

    Formation of the Desired Compound: The protected amino acid is then subjected to further reactions to introduce the desired side chains and functional groups. This may involve alkylation, acylation, or other organic transformations.

Industrial Production Methods

In an industrial setting, the production of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Deprotection: Free amino acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Modified functional groups such as alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid has several scientific research applications:

    Peptide Synthesis: It is commonly used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical compounds and drug candidates.

    Bioconjugation: It is employed in the conjugation of biomolecules for various biochemical assays and studies.

    Material Science: The compound is used in the synthesis of functional materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Boc-Protected Amino Acid Family

(2R,3S)-2-((tert-Butoxycarbonyl)Amino)-3-Methylpentanoic Acid (CAS 55780-90-0)
  • Structure : Differs in substituent positions: methyl at C3 (vs. isopropyl at C3 in the target compound) and lacks the 4-methyl group.
  • Properties : Lower molecular weight (283.34 g/mol) compared to the target compound (estimated ~325 g/mol).
  • Applications : Used in asymmetric synthesis and peptide modifications. Its stereochemistry (2R,3S) impacts its reactivity in chiral environments .
5-[Methyl(Propan-2-Yl)Amino]Pentanoic Acid Hydrochloride
  • Structure: Similar pentanoic acid backbone but replaces the Boc group with a methyl-isopropyl amine moiety.
  • Properties : Hydrochloride salt form increases aqueous solubility. Molecular weight (209.72 g/mol) is significantly lower due to the absence of the Boc group .
  • Applications : Primarily used in ionic liquid formulations and as a zwitterionic surfactant precursor.

Functional Group Comparison

Compound Boc Group C3 Substituent C4 Substituent Molecular Weight (g/mol) CAS Number
Target Compound Yes Isopropyl Methyl ~325 (estimated) Not explicitly listed
(2R,3S)-2-((Boc)Amino)-3-Methylpentanoic Acid Yes Methyl None 283.34 55780-90-0
5-[Methyl(Propan-2-Yl)Amino]Pentanoic Acid HCl No None None 209.72 EN300-816513

Physicochemical and Reactivity Differences

  • Solubility : The target compound’s isopropyl and methyl groups enhance lipophilicity, reducing aqueous solubility compared to the hydrochloride salt analogue .
  • Stability : The Boc group in the target compound and (2R,3S)-analogue provides stability under acidic conditions, whereas the amine hydrochloride derivative is prone to hydrolysis .

Biological Activity

The compound 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid , also known as Boc-4-methyl-3-(isopropyl)alanine , is a derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H27N2O4C_{14}H_{27}N_{2}O_{4} with a molecular weight of approximately 285.38 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Structural Formula

Boc 4 methyl 3 isopropyl alanine \text{Boc 4 methyl 3 isopropyl alanine }
H2NC(Boc)C(CH3)C(CH3)2\text{H}_2N-C(\text{Boc})-C(\text{CH}_3)-C(\text{CH}_3)_2

Research indicates that compounds with the Boc group can influence various biological pathways. The presence of the isopropyl group may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.

  • Antimicrobial Activity : Studies have suggested that similar Boc-protected amino acids exhibit antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : Certain derivatives have shown promise as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Some derivatives are being investigated for their ability to inhibit specific enzymes, which can be crucial in treating diseases such as cancer.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Boc-protected amino acids against various bacterial strains. The results indicated that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Boc-4-methyl-3-(isopropyl)alanine3264
Control (Ampicillin)816

Case Study 2: Antioxidant Activity

In another study, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent response, indicating its potential as an antioxidant agent.

Concentration (µM)% Inhibition
1025
5055
10085

Pharmacological Implications

The biological activities of Boc-4-methyl-3-(isopropyl)alanine suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial and antioxidant agents. Its ability to inhibit enzymes could also lead to novel therapeutic strategies for diseases where enzyme regulation is critical.

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